molecular formula C16H23F3N4O11 B8087386 Epitalon (TFA)

Epitalon (TFA)

Cat. No.: B8087386
M. Wt: 504.37 g/mol
InChI Key: RJCJYCJZMHAFCM-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Epitalon (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic route typically includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for Epitalon (TFA) involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Epitalon (TFA) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Biological Activity

Epitalon (TFA), a synthetic tetrapeptide derived from the natural peptide epithalamion, has garnered attention for its potential anti-aging properties and biological activities. Its mechanisms primarily involve telomerase activation, antioxidant effects, and modulation of cellular processes related to aging.

Epitalon consists of four amino acids: alanine, glutamic acid, aspartic acid, and glycine. It is known to activate telomerase, an enzyme that elongates telomeres, thus potentially extending the lifespan of somatic cells. This action is crucial as telomere shortening is associated with cellular aging and senescence.

Key Mechanisms:

  • Telomerase Activation : Epitalon enhances telomerase activity in human fibroblast cultures, leading to telomere elongation and increased cell proliferation beyond the Hayflick limit .
  • Antioxidant Properties : It exhibits antioxidant effects comparable to melatonin, reducing oxidative stress and protecting cells from damage .
  • Inhibition of Tumor Development : Epitalon has been shown to inhibit spontaneous tumor development in animal models, suggesting potential oncostatic properties .

In Vitro Studies

  • Telomere Elongation : In human fibroblast cell cultures, Epitalon treatment resulted in significant telomere lengthening, allowing cells to proliferate longer than untreated controls .
  • Cellular Protection : A study demonstrated that Epitalon reduced the frequency of spindle defects in aging oocytes and decreased apoptosis rates by improving mitochondrial function .

In Vivo Studies

  • Animal Models : Research on aging mice indicated that Epitalon significantly reduced chromosomal aberrations and spontaneous tumor incidence .
  • Longevity Effects : In aging rats, Epitalon improved antioxidant enzyme activities and extended lifespan under specific environmental conditions .

Data Summary

Study TypeFindingsModel OrganismConcentration
In VitroTelomere elongation; reduced apoptosisHuman fibroblasts0.1 mM
In VivoReduced tumor incidence; increased lifespanAging mice0.1 µg/animal
In VivoEnhanced mitochondrial function; lower oxidative stressAging oocytesVaries

Case Studies

  • Study on Aging Oocytes : Epitalon was added to culture media for aged mouse oocytes. The results showed a significant reduction in fragmentation rates (from 13% to 5.8%) after 24 hours of treatment, indicating improved integrity of the oocytes .
  • Tumorigenesis in Mice : In a controlled study with C3H/He mice, administration of Epitalon resulted in a notable decrease in both the number of tumors developed and their metastases, highlighting its potential as an anti-cancer agent .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCJYCJZMHAFCM-WQYNNSOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epitalon (TFA)
Reactant of Route 2
Epitalon (TFA)
Reactant of Route 3
Epitalon (TFA)
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Epitalon (TFA)
Reactant of Route 5
Epitalon (TFA)
Reactant of Route 6
Epitalon (TFA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.